molecular formula C13H11BrO B8649564 2-Bromo-1'-propionaphthone CAS No. 89845-24-9

2-Bromo-1'-propionaphthone

Cat. No.: B8649564
CAS No.: 89845-24-9
M. Wt: 263.13 g/mol
InChI Key: FGZJTYQVOKKPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1,3-dimethylbenzene (CAS# 576-22-7), also known as 2-bromo-m-xylene, is a substituted aromatic compound featuring a bromine atom at the 2-position and methyl groups at the 1- and 3-positions of the benzene ring. This compound is structurally characterized by its planar aromatic system, moderate hydrophobicity, and halogen-mediated reactivity. It is commonly utilized in pharmacological studies as a model compound to investigate structure-activity relationships (SARs) in neurotransmitter receptor modulation, particularly with GABAA receptors .

Key physicochemical properties include:

  • Molecular formula: C8H9Br
  • Molecular weight: 185.06 g/mol
  • Water solubility: 0.10 mmol/L (at 25°C)
  • Boiling point: ~210–215°C (estimated)

Its low water solubility and halogen substitution make it a critical reference point for understanding how steric and electronic factors influence receptor interactions.

Properties

CAS No.

89845-24-9

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

2-bromo-1-naphthalen-1-ylpropan-1-one

InChI

InChI=1S/C13H11BrO/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3

InChI Key

FGZJTYQVOKKPSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC2=CC=CC=C21)Br

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Insights and Research Implications

The abrupt solubility-efficacy cutoff observed in halogenated benzenes (e.g., bromo vs. fluoro derivatives) underscores the role of hydrophobicity in receptor binding. For GABAA receptors, ligands require sufficient solubility to traverse aqueous compartments but must retain enough hydrophobicity to interact with transmembrane domains. The bromine substituent in 2-bromo-1,3-dimethylbenzene likely disrupts this balance, rendering it inactive .

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